molecular formula C16H19ClN4O3S B2596805 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-50-4

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2596805
CAS RN: 946325-50-4
M. Wt: 382.86
InChI Key: BUBFMCIWRKCQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CSP or CSP-1103 and is a potent and selective antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that plays a key role in regulating mood, anxiety, and other physiological processes. CSP-1103 has been shown to have a high affinity for the 5-HT1A receptor and has been used in a variety of studies to investigate the role of this receptor in different biological systems.

Scientific Research Applications

Vasodilators and Hypotensive Agents

Compounds with similar structures have been investigated for their potential as vasodilators, substances that dilate blood vessels to decrease blood pressure. For instance, certain pyrimidine and triazine derivatives have shown hypotensive effects, acting through direct vasodilation mechanisms (J. Mccall et al., 1983).

Herbicidal Applications

Research into pyrimidine and triazine intermediates for herbicidal sulfonylureas has unveiled new fluoro intermediates. These compounds have shown promise in agricultural applications, particularly for weed control in crops like cotton and wheat, highlighting the diverse industrial applications of pyrimidine derivatives (G. Hamprecht et al., 1999).

Antimicrobial and Antifungal Activities

Novel triazole derivatives, incorporating structures similar to the compound , have been synthesized and tested for antimicrobial activities. These studies have identified compounds with good or moderate activities against various microorganisms, demonstrating the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Molecular Modeling Studies

Molecular modeling studies of Schiff bases derived from sulfamerazine have shown potent antibacterial and antifungal activities. These studies help understand the molecular interactions responsible for the biological activity, paving the way for the design of more effective drugs (R. Othman et al., 2019).

Antiemetic and Serotonin Receptor Agonists

The synthesis and pharmacological properties of piperazinopyrimidines have revealed compounds with significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This research highlights the potential of such compounds in the development of new treatments for conditions like nausea and vomiting, among others (G. Mattioda et al., 1975).

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFMCIWRKCQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

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